1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)urea
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Overview
Description
1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two aromatic rings substituted with chlorine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)urea typically involves the reaction of 2,5-dichloroaniline with 4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or hydroxyl groups, onto the aromatic rings.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in a disease pathway.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dichlorophenyl)-3-(4-chlorophenyl)urea: Similar structure but with chlorine instead of fluorine.
1-(2,5-Dichlorophenyl)-3-(4-bromophenyl)urea: Similar structure but with bromine instead of fluorine.
1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)urea: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H9Cl2FN2O |
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Molecular Weight |
299.12 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C13H9Cl2FN2O/c14-8-1-6-11(15)12(7-8)18-13(19)17-10-4-2-9(16)3-5-10/h1-7H,(H2,17,18,19) |
InChI Key |
OOTFBLPFKYIHCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=CC(=C2)Cl)Cl)F |
Origin of Product |
United States |
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